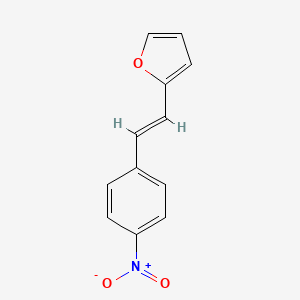![molecular formula C15H24N6O3 B12915635 5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine CAS No. 71802-67-0](/img/structure/B12915635.png)
5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a modified tetrahydrofuran ring. It has significant applications in various fields, including medicinal chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Modification of the Tetrahydrofuran Ring: The tetrahydrofuran ring is modified by introducing the isobutyl(methyl)amino group. This step involves nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Chromatographic Purification: To ensure high purity of the final product.
Quality Control: Rigorous testing to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydrofuran ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for specific reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of nucleoside analogs and other bioactive compounds.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid interactions and enzyme activities. It is often used in experiments involving DNA and RNA synthesis and repair.
Medicine
In medicine, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, as it can interfere with the replication of viral genomes and the proliferation of cancer cells.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical for developing new drugs and therapies.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. It acts as a nucleoside analog, mimicking the natural nucleosides in DNA and RNA. This incorporation can lead to the termination of nucleic acid synthesis, thereby inhibiting the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol: Another nucleoside analog with a similar structure but different functional groups.
2’,3’-Dideoxyinosine: A nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine: Another antiviral nucleoside analog.
Uniqueness
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities. Its ability to selectively inhibit nucleic acid synthesis makes it a valuable compound in medicinal chemistry and therapeutic research.
Propiedades
Número CAS |
71802-67-0 |
|---|---|
Fórmula molecular |
C15H24N6O3 |
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[methyl(2-methylpropyl)amino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H24N6O3/c1-8(2)4-20(3)5-9-11(22)12(23)15(24-9)21-7-19-10-13(16)17-6-18-14(10)21/h6-9,11-12,15,22-23H,4-5H2,1-3H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
Clave InChI |
SRHCIMIFGKLYLE-SDBHATRESA-N |
SMILES isomérico |
CC(C)CN(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CC(C)CN(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
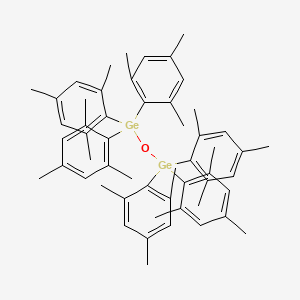
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
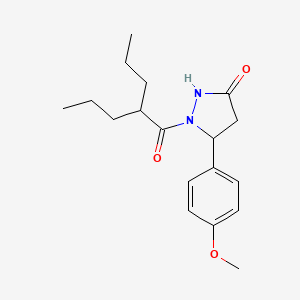
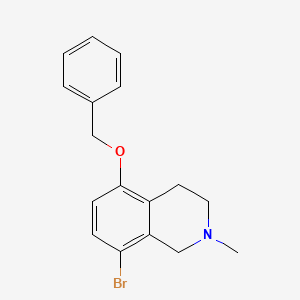
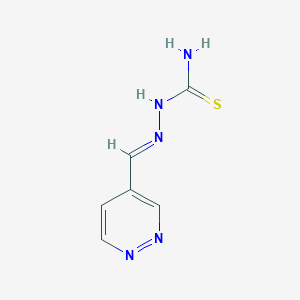

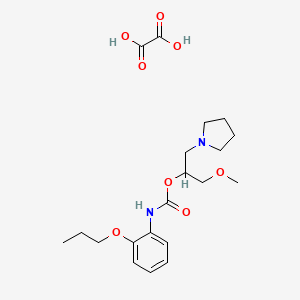

![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
